molecular formula C10H11N5O B6638820 N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide

N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide

Cat. No.: B6638820
M. Wt: 217.23 g/mol
InChI Key: YVLBVWACJMMCMV-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide is an organic compound that has garnered interest in various fields of scientific research. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of the 3-methylphenyl group adds to its unique chemical properties, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide typically involves the reaction of 3-methylphenylamine with a tetrazole derivative. One common method is the reaction of 3-methylphenylamine with 5-chloromethyl-1H-tetrazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted tetrazole derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-2-(1H-tetrazol-5-yl)acetamide
  • N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide
  • N-(3-chlorophenyl)-2-(2H-tetrazol-5-yl)acetamide

Uniqueness

N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.

Properties

IUPAC Name

N-(3-methylphenyl)-2-(2H-tetrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-7-3-2-4-8(5-7)11-10(16)6-9-12-14-15-13-9/h2-5H,6H2,1H3,(H,11,16)(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLBVWACJMMCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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